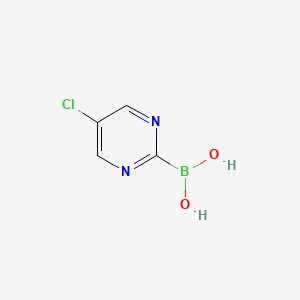![molecular formula C28H28N2O5 B12504022 3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-(3,4-dimetoxi-fenil)-10-(4-hidroxi-3-metoxi-fenil)-2,9-diazatriciclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-ona es un compuesto orgánico complejo caracterizado por su estructura tricíclica única. Este compuesto destaca por sus posibles aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de materiales. Su estructura incluye múltiples anillos aromáticos y grupos funcionales, que contribuyen a su reactividad y utilidad potencial.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 14-(3,4-dimetoxi-fenil)-10-(4-hidroxi-3-metoxi-fenil)-2,9-diazatriciclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-ona normalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura tricíclica central, seguida de la introducción de los grupos dimetoxi-fenil e hidroxi-metoxi-fenil. Los pasos clave pueden incluir:
Reacciones de ciclización: para formar el núcleo tricíclico.
Sustitución electrofílica aromática: para introducir los grupos metoxi e hidroxi.
Reacciones de condensación: para unir los anillos aromáticos al núcleo tricíclico.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir:
Catálisis: para mejorar las tasas de reacción y la selectividad.
Técnicas de purificación: como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
14-(3,4-dimetoxi-fenil)-10-(4-hidroxi-3-metoxi-fenil)-2,9-diazatriciclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.
Reducción: Los anillos aromáticos pueden reducirse bajo condiciones específicas.
Sustitución: Los grupos metoxi pueden sustituirse con otros grupos funcionales mediante sustitución nucleofílica aromática.
Reactivos y Condiciones Comunes
Agentes oxidantes: como el permanganato de potasio o el trióxido de cromo para reacciones de oxidación.
Agentes reductores: como el hidruro de litio y aluminio para reacciones de reducción.
Nucleófilos: como aminas o tioles para reacciones de sustitución.
Productos Principales
Quinonas: de la oxidación.
Hidrocarburos: de la reducción.
Compuestos aromáticos sustituidos: de la sustitución nucleofílica.
Aplicaciones Científicas De Investigación
14-(3,4-dimetoxi-fenil)-10-(4-hidroxi-3-metoxi-fenil)-2,9-diazatriciclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-ona tiene varias aplicaciones en la investigación científica:
Química Medicinal: Posible uso como un farmacóforo en el diseño de fármacos debido a su estructura compleja y grupos funcionales.
Ciencia de Materiales: Utilizado en el desarrollo de semiconductores orgánicos y otros materiales avanzados.
Estudios Biológicos: Investigado por sus interacciones con macromoléculas biológicas y posibles efectos terapéuticos.
Mecanismo De Acción
El mecanismo de acción de 14-(3,4-dimetoxi-fenil)-10-(4-hidroxi-3-metoxi-fenil)-2,9-diazatriciclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-ona implica su interacción con objetivos moleculares específicos. Estos pueden incluir:
Inhibición enzimática: Unión a los sitios activos de las enzimas, inhibiendo así su actividad.
Modulación de receptores: Interactuando con receptores celulares para modular las vías de transducción de señales.
Intercalación de ADN: Inserción entre pares de bases de ADN, afectando los procesos de replicación y transcripción.
Comparación Con Compuestos Similares
Compuestos Similares
14-(3,4-dimetoxi-fenil)-10-(4-hidroxi-fenil)-2,9-diazatriciclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-ona: Carece del grupo metoxi en el anillo hidroxi-fenil.
14-(3,4-dimetoxi-fenil)-10-(3-metoxi-fenil)-2,9-diazatriciclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-ona: Carece del grupo hidroxilo en el anillo metoxi-fenil.
Unicidad
La presencia de ambos grupos metoxi e hidroxilo en los anillos aromáticos de 14-(3,4-dimetoxi-fenil)-10-(4-hidroxi-3-metoxi-fenil)-2,9-diazatriciclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-ona aumenta su reactividad y potencial para diversas aplicaciones. Esta combinación de grupos funcionales es menos común en compuestos similares, lo que lo convierte en un candidato único para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C28H28N2O5 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
9-(3,4-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O5/c1-33-24-11-9-16(14-26(24)35-3)18-12-21-27(23(32)13-18)28(17-8-10-22(31)25(15-17)34-2)30-20-7-5-4-6-19(20)29-21/h4-11,14-15,18,28-31H,12-13H2,1-3H3 |
Clave InChI |
XZWLZKXIAWPSPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)O)OC)C(=O)C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)

methyl}-1H-tetrazole](/img/structure/B12504015.png)

![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)
